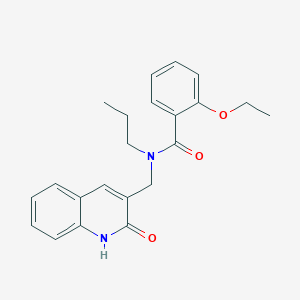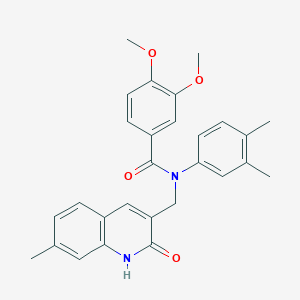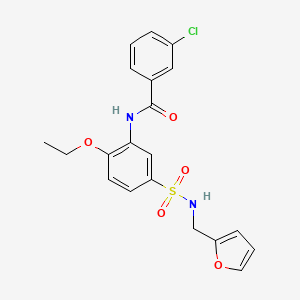
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide, also known as HMN-176, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. It was first synthesized in 1998 and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting this process, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been shown to have other physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide is its specificity for tubulin polymerization, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with methyl iodide to form 2-methyl-7-iodoquinoline. This is then reacted with N-phenylisonicotinamide in the presence of a palladium catalyst to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-8-18-14-19(22(27)25-21(18)13-16)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKQBXWMNPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

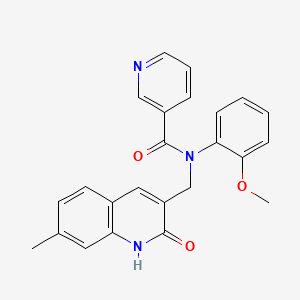

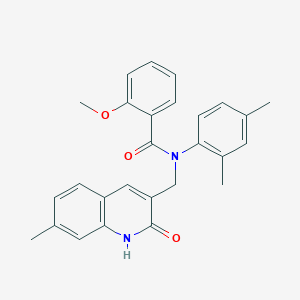

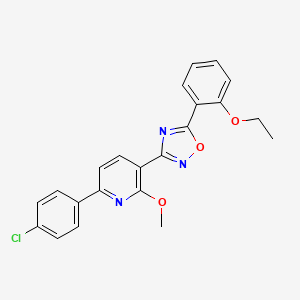

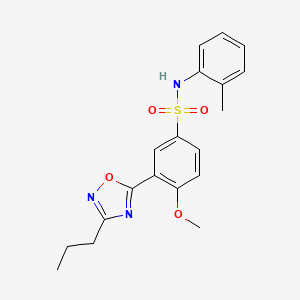
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
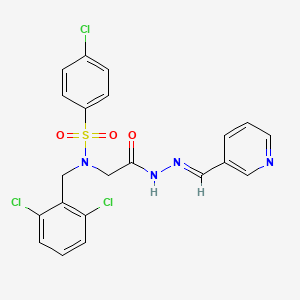
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
